molecular formula C15H10N2O4 B2652083 7-nitro-3-phenyl-1H-indole-2-carboxylic acid CAS No. 121983-01-5

7-nitro-3-phenyl-1H-indole-2-carboxylic acid

Cat. No.: B2652083
CAS No.: 121983-01-5
M. Wt: 282.255
InChI Key: BQXZKLVLIANTAV-UHFFFAOYSA-N
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Description

7-nitro-3-phenyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid typically involves the nitration of 3-phenyl-1H-indole-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position on the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-nitro-3-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-withdrawing nature of the nitro group.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Reduction: The major product formed is 7-amino-3-phenyl-1H-indole-2-carboxylic acid.

    Substitution: Various substituted derivatives of the indole ring can be formed depending on the electrophile used.

    Oxidation: Oxidized derivatives of the carboxylic acid group are formed.

Scientific Research Applications

7-nitro-3-phenyl-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and the indole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-nitro-2-phenyl-1H-indole-5-carboxylic acid
  • 5-nitro-3-phenyl-1H-indole-2-carboxylic acid
  • 7-amino-3-phenyl-1H-indole-2-carboxylic acid

Uniqueness

7-nitro-3-phenyl-1H-indole-2-carboxylic acid is unique due to the specific positioning of the nitro group on the indole ring, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 7-position enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to similar compounds with the nitro group at different positions.

Properties

IUPAC Name

7-nitro-3-phenyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(19)14-12(9-5-2-1-3-6-9)10-7-4-8-11(17(20)21)13(10)16-14/h1-8,16H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXZKLVLIANTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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